Crotarbital

Beschreibung

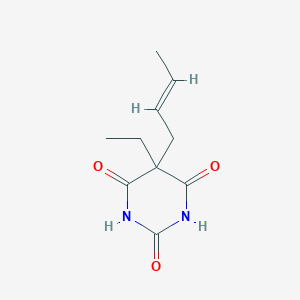

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOHCLEINXVBG-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C(=O)NC(=O)NC1=O)C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2933-25-7 (hydrochloride salt) | |

| Record name | Crotarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952-67-6 | |

| Record name | Crotarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-butenyl)-5-ethyl-1H,3H,5H-pyrimidine-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXW2HL5JU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crotarbital and the GABA-A Receptor: A Technical Guide to a Presumed Mechanism of Action

Introduction

Crotarbital is a barbiturate derivative developed in the 1930s for its sedative and hypnotic properties, primarily for the treatment of insomnia[1]. As a member of the barbiturate class, its pharmacological effects are presumed to be mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS)[3][4]. This guide will provide a detailed exploration of the structure and function of the GABA-A receptor, the established mechanism of action of barbiturates, and the experimental protocols used to elucidate these interactions.

The GABA-A Receptor: A Complex Allosteric Machine

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is composed of five protein subunits that form a central pore[5][6]. The most common arrangement in the CNS consists of two α, two β, and one γ subunit[7]. The binding of the endogenous neurotransmitter GABA to its specific sites on the receptor, located at the interface between the α and β subunits, triggers a conformational change that opens the chloride ion (Cl-) channel[6][7]. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission[5][6].

The GABA-A receptor is a key target for a multitude of therapeutic drugs, including benzodiazepines, anesthetics, and barbiturates. These drugs do not typically bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites, modulating the receptor's response to GABA[5][8].

Visualization of the GABA-A Receptor Signaling Pathway

Caption: General signaling pathway of GABA-A receptor modulation by GABA and a barbiturate like this compound.

The Mechanism of Action of Barbiturates on GABA-A Receptors

Barbiturates are positive allosteric modulators of GABA-A receptors[4]. Their mechanism of action is distinct from that of other modulators like benzodiazepines[5].

-

Potentiation of GABAergic Currents: At therapeutic concentrations, barbiturates bind to a specific allosteric site on the GABA-A receptor complex. This binding enhances the effect of GABA by increasing the duration of the chloride channel opening when GABA is bound[3][5]. This prolonged influx of chloride ions leads to a more potent and sustained inhibitory signal.

-

Direct Activation of GABA-A Receptors: At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA[9][10]. This direct agonistic activity is a key differentiator from benzodiazepines and contributes to the higher risk of toxicity and overdose associated with barbiturates.

-

Channel Blockade: At very high concentrations, some barbiturates can also act as channel blockers, physically occluding the open chloride channel and thereby inhibiting neuronal activity through a different mechanism[9].

Visualization of Barbiturate Mechanism

Caption: Dual mechanism of barbiturates on GABA-A receptors based on concentration.

Experimental Protocols for Investigating this compound's Mechanism of Action

To definitively characterize the mechanism of action of this compound on GABA-A receptors, a series of in vitro and in vivo experiments would be necessary. The following are standard, field-proven protocols for such investigations.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for studying the effects of a compound on ligand-gated ion channels expressed in a controlled environment.

Objective: To determine if this compound modulates GABA-A receptor function and to characterize its effects (potentiation, direct activation).

Methodology:

-

Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

-

The oocyte is perfused with a control buffer.

-

A baseline GABA response is established by applying a low concentration of GABA (e.g., EC10-EC20).

-

To test for potentiation, this compound is co-applied with GABA, and the change in current amplitude is measured.

-

To test for direct activation, this compound is applied in the absence of GABA.

-

-

Data Analysis: Dose-response curves are generated to determine the EC50 for potentiation and direct activation.

Radioligand Binding Assays

These assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity.

Objective: To determine the binding affinity of this compound for the barbiturate binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) rich in GABA-A receptors is homogenized and centrifuged to isolate a crude membrane preparation.

-

Binding Assay:

-

Membrane preparations are incubated with a radiolabeled ligand known to bind to the barbiturate site (e.g., [³⁵S]TBPS).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 of this compound, from which the inhibition constant (Ki) can be derived, representing its binding affinity.

In Vivo Behavioral Assays: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and is sensitive to drugs that act on the GABAergic system[4].

Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model.

Methodology:

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Procedure:

-

Rodents are administered this compound or a vehicle control at various doses.

-

After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a 5-minute session.

-

-

Data Collection and Analysis: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Data Presentation

| Parameter | Description | Expected Outcome for a Barbiturate like this compound |

| EC50 (Potentiation) | The concentration of this compound that produces 50% of the maximal potentiation of the GABA-evoked current. | In the low micromolar range. |

| EC50 (Direct Activation) | The concentration of this compound that produces 50% of its maximal direct activation of the GABA-A receptor. | Higher than the EC50 for potentiation. |

| Ki (Binding Affinity) | The inhibition constant, indicating the affinity of this compound for the barbiturate binding site. | Inversely proportional to binding affinity (lower Ki = higher affinity). |

| EPM: Time in Open Arms | A measure of anxiolytic-like behavior in the elevated plus maze. | Significant increase compared to vehicle control. |

Conclusion

While direct experimental evidence for the mechanism of action of this compound on GABA-A receptors is lacking, its classification as a barbiturate provides a strong foundation for its presumed pharmacological profile. It is expected to act as a positive allosteric modulator of GABA-A receptors, enhancing the effects of GABA at lower doses and directly activating the receptor at higher doses. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to confirm and characterize these actions. Further research is warranted to elucidate the specific molecular interactions of this compound with GABA-A receptor subtypes and to fully understand its therapeutic and toxicological profile.

References

-

Crotylbarbital - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Crotylbarbital - chemeurope.com. (n.d.). Retrieved January 14, 2026, from [Link]

- Walther, T., Meyer, F. P., Puchta, K., & Walther, H. (1983). Effect of an acute dose of crotylbarbital on reaction time and attention testing in healthy human subjects. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 21(6), 306–310.

-

Pharmacology of Cyclobarbital (Phanodorm); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 5). YouTube. Retrieved January 14, 2026, from [Link]

- Muroi, Y., The_L, K., & Jackson, M. B. (2009). Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA. Biophysical Journal, 96(5), 1776–1787.

-

Electrophysiological Studies | Johns Hopkins Medicine. (n.d.). Retrieved January 14, 2026, from [Link]

-

GABAA receptor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Electrophysiology Studies | American Heart Association. (2024, October 21). Retrieved January 14, 2026, from [Link]

-

Barbiturate Mechanism - News-Medical.Net. (n.d.). Retrieved January 14, 2026, from [Link]

- Akk, G., & Steinbach, J. H. (2001). Modulation of GABAA receptor channel gating by pentobarbital. The Journal of Physiology, 537(3), 715–733.

- Ramerstorfer, J., Furtmüller, R., Sarto-Jackson, I., Varagic, Z., Sieghart, W., & Ernst, M. (2011). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. British Journal of Pharmacology, 163(2), 271–283.

-

Electrophysiology Study and Catheter Ablation | The Cardiac Centre. (n.d.). Retrieved January 14, 2026, from [Link]

- Olsen, R. W., & Snowman, A. M. (1983). Pentobarbital and Synaptic High-Affinity Receptive Sites for Gamma-Aminobutyric Acid. Journal of Neurochemistry, 41(6), 1653–1663.

-

EP study - Mayo Clinic. (2024, January 4). Retrieved January 14, 2026, from [Link]

-

A Guide to your Electrophysiology (EP) Study or Catheter Ablation - YouTube. (2025, July 3). Retrieved January 14, 2026, from [Link]

-

The GABA-A Receptors and the Benzodiazepines Part 1 - YouTube. (2014, December 2). Retrieved January 14, 2026, from [Link]

-

Barbiturates drug profile | - European Union. (n.d.). Retrieved January 14, 2026, from [Link]

- Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590–8604.

- Hanchar, H. J., Chutsrinopkun, P., Meera, P., Supavilai, P., & Wallner, M. (2006). GABA and the GABAA Receptor. Alcohol Research & Health, 29(3), 175–178.

- Pirker, S., Schwarzer, C., Wieselthaler, A., Sieghart, W., & Sperk, G. (2000). GABAA receptors: structure and function in the basal ganglia. Progress in Neurobiology, 62(4), 371–393.

-

Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. Retrieved from [Link]

Sources

- 1. Crotylbarbital - Wikipedia [en.wikipedia.org]

- 2. Crotylbarbital [chemeurope.com]

- 3. news-medical.net [news-medical.net]

- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Crotylbarbital

For Researchers, Scientists, and Drug Development Professionals

Foreword

Crotylbarbital, a barbiturate derivative developed in the 1930s, has historically been utilized for its sedative and hypnotic properties.[1] While its clinical use has largely been superseded by newer agents with more favorable safety profiles, the study of its physicochemical properties remains crucial for forensic science, toxicological analysis, and the broader understanding of barbiturate pharmacology. This guide provides a comprehensive technical overview of the essential physicochemical characteristics of crotylbarbital, offering field-proven insights and detailed experimental protocols for its analysis.

Chemical Identity and Structure

Crotylbarbital, chemically known as 5-but-2-enyl-5-ethyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid. The core barbiturate ring is substituted at the C5 position with both an ethyl group and a crotyl (but-2-enyl) group. This substitution pattern is critical to its lipophilicity and, consequently, its pharmacological activity.

Table 1: Chemical Identifiers of Crotylbarbital

| Identifier | Value | Source |

| IUPAC Name | 5-but-2-enyl-5-ethyl-1,3-diazinane-2,4,6-trione | |

| Synonyms | Crotarbital, Mepertan, Kalipnon, Barotal | |

| CAS Number | 1952-67-6 | |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.233 g/mol |

Synthesis of Crotylbarbital

The synthesis of crotylbarbital, like other 5,5-disubstituted barbiturates, is typically achieved through a condensation reaction. A common and effective method involves the reaction of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This reaction is a variation of the Knoevenagel condensation.[2][3][4][5][6]

General Synthetic Workflow

The synthesis can be conceptualized in the following stages:

Caption: General workflow for the synthesis of crotylbarbital.

Detailed Experimental Protocol

This protocol outlines a plausible method for the laboratory-scale synthesis of crotylbarbital.

Materials:

-

Diethyl ethylmalonate

-

Sodium metal

-

Absolute ethanol

-

Crotyl bromide (1-bromo-2-butene)

-

Urea

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl ethylmalonate dropwise with stirring. After the addition is complete, add crotyl bromide dropwise and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up of the Malonic Ester: After cooling, the reaction mixture is poured into water and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl ethylcrotylmalonate.

-

Condensation with Urea: A fresh solution of sodium ethoxide in absolute ethanol is prepared. To this, the crude diethyl ethylcrotylmalonate and a solution of dry urea in warm absolute ethanol are added. The mixture is refluxed for several hours.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the crude crotylbarbital. The solid is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Physicochemical Properties and Their Determination

Melting Point

The melting point of a compound is a critical indicator of its purity. For barbiturates, it is also a key parameter in their identification.

Table 2: Melting Point of Crotylbarbital

| Property | Value | Source |

| Melting Point | Data not available | N/A |

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry crotylbarbital is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially. As the melting point is approached, the heating rate is reduced to 1-2 °C per minute to allow for accurate determination.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility

The solubility of crotylbarbital in various solvents is a key determinant of its absorption and distribution in the body, as well as being important for its formulation and analytical extraction. Barbiturates are generally weak acids and their solubility is pH-dependent. The free acid form is typically soluble in organic solvents and sparingly soluble in water.[7]

Table 3: Solubility Profile of Crotylbarbital

| Solvent | Solubility | Source |

| Water | Data not available | N/A |

| Ethanol | Data not available | N/A |

| Chloroform | Data not available | N/A |

| Diethyl Ether | Data not available | N/A |

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: An excess amount of crotylbarbital is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of dissolved crotylbarbital is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Acidity Constant (pKa)

As a weak acid, the pKa of crotylbarbital influences its degree of ionization at different physiological pH values, which in turn affects its ability to cross biological membranes. The pKa of most sedative barbiturates falls within the range of 7-9.[8][9]

Table 4: Acidity Constant of Crotylbarbital

| Property | Value | Source |

| pKa | Estimated to be in the range of 7-8 | , |

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method relies on the principle that the ionized and unionized forms of a molecule have different UV-Vis absorbance spectra.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Solution Preparation: A series of buffer solutions with precisely known pH values (e.g., from pH 6 to 9) are prepared. A stock solution of crotylbarbital is prepared in a suitable solvent (e.g., methanol or ethanol).

-

Sample Preparation: Aliquots of the crotylbarbital stock solution are added to each buffer solution to create a series of samples with the same analyte concentration but different pH values.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range (typically 200-350 nm).[10]

-

Data Analysis: A wavelength at which the absorbance difference between the fully ionized and unionized forms is maximal is selected. The absorbance at this wavelength is plotted against the pH of the respective buffer. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of crotylbarbital.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the preliminary identification and quantification of barbiturates. The absorption spectrum of barbiturates is pH-dependent due to the keto-enol tautomerism and ionization of the barbiturate ring.

Expected Spectral Features:

-

In alkaline solution (pH ~13), barbiturates typically exhibit a strong absorption maximum around 255 nm with a shoulder at approximately 235 nm.

-

At a lower pH (~10), the peak at 255 nm disappears, and a new maximum appears around 240 nm.

-

In acidic solution (pH < 2), the characteristic UV absorption is often lost.[10]

Experimental Protocol: UV-Vis Analysis of Crotylbarbital

-

Sample Preparation: Prepare three solutions of crotylbarbital at the same concentration in:

-

0.1 M NaOH (pH ~13)

-

A buffer of pH 10 (e.g., borate buffer)

-

0.1 M H₂SO₄ (pH < 2)

-

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 200 to 350 nm, using the respective solvent as a blank.

-

Data Interpretation: Compare the obtained spectra with reference spectra of barbiturates to confirm the identity of the compound based on the characteristic pH-dependent shifts in absorbance maxima.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of crotylbarbital will show characteristic absorption bands for the N-H, C=O, and C=C functional groups.

Table 5: Expected Characteristic IR Absorption Bands for Crotylbarbital

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100 - 3200 | Broad band, indicative of the imide N-H groups. |

| C-H stretch (alkane) | 2850 - 3000 | Absorption from the ethyl and crotyl alkyl chains. |

| C=O stretch | 1680 - 1750 | Strong, multiple bands due to the carbonyl groups in the barbiturate ring. |

| C=C stretch | ~1650 | Weak to medium band from the crotyl group. |

| N-H bend | 1500 - 1600 | Bending vibration of the N-H groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid crotylbarbital is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of crotylbarbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide a complete picture of the carbon-hydrogen framework of crotylbarbital.

Expected ¹H NMR Signals:

-

Signals corresponding to the protons of the ethyl group (a triplet and a quartet).

-

Signals for the protons of the crotyl group (doublets and multiplets).

-

A broad signal for the N-H protons.

Expected ¹³C NMR Signals:

-

Signals for the carbonyl carbons in the barbiturate ring.

-

Signals for the sp³ hybridized carbons of the ethyl and crotyl groups.

-

Signals for the sp² hybridized carbons of the crotyl group's double bond.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of drugs. The electron ionization (EI) mass spectrum of crotylbarbital will show a molecular ion peak and characteristic fragment ions.

Table 6: Mass Spectrometry Data for Crotylbarbital

| Property | Value | Source |

| Molecular Ion (M⁺) | m/z 210 | |

| Major Fragment Ions | m/z 181, 167, 156, 141, 124, 112, 97, 83, 69, 55, 41 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a commonly used technique for the analysis of barbiturates in forensic and clinical samples.

Sources

- 1. Crotylbarbital - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. rltsc.edu.in [rltsc.edu.in]

- 7. ijsra.net [ijsra.net]

- 8. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Crotarbital synthesis pathway and starting materials

An In-depth Technical Guide to the Synthesis of Crotarbital

This guide provides a comprehensive overview of the synthesis of this compound (5-ethyl-5-crotylbarbituric acid), a barbiturate derivative. The synthesis pathway, starting materials, and detailed experimental considerations are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the process.

Introduction to this compound

This compound, also known by the chemical name 5-ethyl-5-crotylbarbituric acid, is a member of the barbiturate class of drugs. These compounds act as central nervous system depressants and have been historically used for their sedative, hypnotic, and anticonvulsant properties. The pharmacological activity of barbiturates is closely linked to their chemical structure, particularly the substituents at the 5-position of the barbituric acid ring. The synthesis of this compound involves a classic approach to barbiturate chemistry, relying on the condensation of a disubstituted malonic ester with urea.

Strategic Approach to this compound Synthesis

The synthesis of this compound is a multi-step process that begins with the sequential alkylation of a malonic ester, followed by a cyclization reaction with urea to form the final barbiturate ring. This approach allows for the precise introduction of the desired ethyl and crotyl groups at the 5-position of the barbituric acid core, which are crucial for its specific pharmacological profile.

The overall synthetic pathway can be visualized as follows:

A Technical Guide to Crotarbital Stability: Degradation Pathways and Study Design

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of crotarbital, a barbiturate derivative. It is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry. This document delves into the physicochemical properties of this compound, outlines its predicted degradation pathways based on the reactivity of the barbiturate ring, and presents a detailed, phase-appropriate strategy for conducting stability studies in line with international regulatory expectations. By integrating foundational chemical principles with rigorous, validated analytical methodologies, this guide serves as a self-contained resource for ensuring the quality, safety, and efficacy of this compound-containing drug products through robust stability programs.

Section 1: Introduction to this compound and the Imperative of Stability Analysis

This compound, 5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione, is a member of the barbiturate class of drugs, which act as central nervous system depressants.[1] Its molecular structure features a barbituric acid core with ethyl and crotyl (but-2-enyl) substituents at the C-5 position.[1][2] The stability of this molecule is not merely an academic curiosity; it is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product.

The International Council for Harmonisation (ICH) has established clear guidelines that mandate stability testing for all new drug substances and products.[3][4] These studies are essential to determine the shelf-life and to recommend appropriate storage conditions.[4] Degradation of an active pharmaceutical ingredient (API) like this compound can lead to a loss of potency, altered bioavailability, and, most critically, the formation of potentially toxic impurities. Therefore, a thorough understanding of how this compound degrades is a non-negotiable prerequisite for successful drug development.

Section 2: Physicochemical Properties Influencing this compound's Stability

The stability of this compound is intrinsically linked to its chemical structure and physical properties. The core of the molecule is the barbiturate ring, a cyclic ureide.

-

Molecular Structure: The presence of amide (ureide) linkages within the heterocyclic ring makes it susceptible to hydrolysis. The unsaturated crotyl group introduces a potential site for oxidation and photolytic reactions.

-

Solubility: Barbiturates in their free acid form are generally sparingly soluble in water but soluble in organic solvents and alkaline solutions.[5] The sodium or calcium salt forms, conversely, are readily soluble in water.[5] This pH-dependent solubility is a key consideration in designing stability studies for different dosage forms (e.g., oral solid vs. parenteral solution).

-

pKa: The acidity of the N-H protons in the barbiturate ring dictates the ionization state of the molecule at a given pH. This is critical because the undissociated, monoanionic, and dianionic forms of barbiturates exhibit different susceptibilities to degradation.[6]

Section 3: Predicted and Observed Degradation Pathways

While specific degradation pathway data for this compound is not extensively published, the well-documented chemistry of the barbiturate class provides a robust predictive model. The primary degradation pathways are hydrolysis, oxidation, and photolysis.[7]

Hydrolytic Degradation

Hydrolysis is the most common degradation route for barbiturates.[6][8] The reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl groups of the barbiturate ring, leading to ring cleavage.

-

Acidic and Basic Conditions: The rate of hydrolysis is highly pH-dependent.[6][7] In strongly alkaline conditions, the dianionic form of the barbiturate can undergo hydrolysis to form malonuric acid derivatives, which can further break down into substituted malonic acids and urea.[6][9]

-

Mechanism: The degradation typically proceeds via a reversible opening of the pyrimidine ring at the 1-6 position, followed by irreversible hydrolysis of the resulting intermediate.[6][10]

Below is a diagram illustrating the principal hydrolytic degradation pathway anticipated for barbiturates like this compound.

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation

The crotyl (but-2-enyl) side chain on this compound contains a carbon-carbon double bond, which is a prime target for oxidative attack. Exposure to oxidizing agents, such as peroxides, or atmospheric oxygen in the presence of light or metal ions, could lead to the formation of epoxides, glycols, or cleavage products.

Photodegradation

Many pharmaceuticals are sensitive to light, and barbiturates are no exception.[11] As an integral part of stress testing, photostability studies evaluate the effect of light exposure.[12] The energy from UV or visible light can promote photochemical reactions, including oxidation of the side chain or cleavage of the barbiturate ring, potentially forming an isocyanate intermediate.[13][14][15]

Section 4: Designing a Robust Stability-Indicating Program

A successful stability program relies on a stability-indicating analytical method (SIM). A SIM is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. Crucially, it must be able to separate and quantify the intact API from its degradation products and any other potential impurities.[16] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.[17][18]

The development of a SIM is achieved through forced degradation, or stress testing.[19] The goal is not to completely destroy the drug but to generate a modest amount of degradation (typically 5-20%) to ensure the degradation products can be detected and resolved.[16][19]

The following diagram outlines the workflow for developing a comprehensive stability program.

Caption: Workflow for this compound stability program development.

Section 5: Protocol Deep Dive: Executing Forced Degradation Studies

Forced degradation studies should be performed on a single batch of the drug substance.[20] The conditions below are typical starting points and should be adjusted to achieve the target degradation of 5-20%.[16]

Step-by-Step Protocol for Acid/Base Hydrolysis

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water).[5]

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Base Hydrolysis: In a separate solution, add NaOH to a final concentration of 0.1 N.

-

Incubation: Store the solutions at room temperature or elevated temperature (e.g., 60°C) and monitor over time (e.g., 2, 4, 8, 24 hours).[19]

-

Neutralization: Before analysis, neutralize the samples to prevent further degradation or damage to the analytical column.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using the developmental SIM.

Step-by-Step Protocol for Oxidation

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

-

Stress Application: Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%.

-

Incubation: Store the solution at room temperature, protected from light, and monitor over time.

-

Analysis: Analyze the samples by HPLC.

Step-by-Step Protocol for Photostability (ICH Q1B)

-

Sample Preparation: Place a thin layer of solid drug substance, as well as a solution of the drug, in chemically inert, transparent containers.

-

Control: Prepare a control sample for each condition, wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides both visible and UV output according to ICH Q1B guidelines.[21][22] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt-hours per square meter.[23]

-

Analysis: Analyze the exposed and control samples to assess the extent of photodegradation.

Step-by-Step Protocol for Thermal Stress

-

Sample Preparation: Place the solid drug substance in a controlled-temperature environment (e.g., an oven).

-

Stress Condition: Expose the sample to temperatures in 10°C increments above the accelerated stability condition, for example, at 50°C, 60°C, or 70°C.[20]

-

Analysis: Analyze the sample at various time points to determine the rate of thermal degradation.

| Stress Condition | Typical Reagent/Parameter | Purpose |

| Acid Hydrolysis | 0.1 N - 1 N HCl | To investigate degradation in acidic environments. |

| Base Hydrolysis | 0.1 N - 1 N NaOH | To investigate degradation in alkaline environments. |

| Oxidation | 3-30% H₂O₂ | To assess susceptibility to oxidative attack. |

| Thermal | 50-70°C (or higher) | To evaluate the effect of heat on the solid state. |

| Photolytic | ≥ 1.2 million lux-hours (Vis) & ≥ 200 W-h/m² (UV) | To determine light sensitivity as per ICH Q1B.[23] |

Section 6: Analytical Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

A reverse-phase HPLC method is the standard approach for analyzing barbiturates.[17]

-

Column: An octadecyl silica (C18) column is commonly used.[17][24]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation of the parent drug from its more polar degradation products.

-

Detection: UV detection is suitable as the barbiturate ring contains a chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral data to assess peak purity.

-

LC-MS: For identifying unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.[18]

Method Validation according to ICH Q2(R1) Guidelines

Once the HPLC method is developed, it must be validated to ensure it is fit for purpose.[25][26] The validation must demonstrate:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[26] This is proven using the samples generated during the forced degradation study.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

-

Range: The interval between the upper and lower concentration of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

| Validation Parameter | Objective |

| Specificity | Differentiate this compound from all degradation products. |

| Linearity | Confirm direct relationship between detector response and concentration. |

| Accuracy | Measure recovery of spiked this compound from a sample matrix. |

| Precision | Assess method variability (repeatability & intermediate precision). |

| Range | Define the concentration range for reliable quantification. |

| LOQ/LOD | Determine the limits for quantifying and detecting impurities. |

| Robustness | Evaluate the impact of minor changes in method parameters. |

Section 7: Long-Term and Accelerated Stability Studies

After a validated SIM is in place, formal stability studies can commence as defined by ICH Q1A(R2).[3][20]

-

Accelerated Studies: These studies are conducted under exaggerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter period (e.g., 6 months).[20][27] Their purpose is to increase the rate of chemical degradation and physical change to predict the long-term stability profile.[4]

-

Long-Term Studies: These studies are performed under the recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and for the proposed shelf-life period.[20][27]

Samples are pulled at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed using the validated SIM to monitor for any changes in potency, appearance, and the profile of degradation products.[4][27]

Section 8: Conclusion

The systematic investigation of this compound's stability is a cornerstone of its development as a safe and effective pharmaceutical agent. This process begins with a fundamental understanding of the molecule's inherent chemical liabilities, primarily the susceptibility of the barbiturate ring to hydrolysis and the potential for oxidative and photolytic degradation. A well-designed forced degradation study is the linchpin of the entire program, as it facilitates the development and validation of a stability-indicating analytical method. This validated method is then applied to long-term and accelerated stability studies conducted under ICH guidelines to establish a retest period or shelf-life and appropriate storage conditions. By adhering to this scientifically rigorous and regulatorily compliant framework, drug developers can ensure the quality and consistency of this compound from the laboratory to the patient.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. (2018). U.S. Food and Drug Administration. [Link]

-

Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive. [Link]

-

Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

-

Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (n.d.). United Nations Office on Drugs and Crime. [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Kinetics and mechanism of base catalysed hydrolysis of barbituric acid. (n.d.). Semantic Scholar. [Link]

-

Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

-

Analysis of barbiturates. (2016). SlideShare. [Link]

-

ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Hermann, T., Mokrosz, J., & Bojarski, J. (1980). Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid. Polish Journal of Pharmacology and Pharmacy, 32(5), 807–813. [Link]

-

Q1A(R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

-

A new method for the determination of barbiturates. (n.d.). Journal of Pharmacy and Pharmacology. [Link]

-

Postmortem Stability of Barbiturates in Blood and Tissues. (1972-2005). Journal of Forensic Sciences. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Forced Degradation Studies. (2016). MedCrave. [Link]

-

Practical kinetics I: Quantitation of barbiturate stability by TLC. (n.d.). PubMed. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Mokrosz, J. L., & Paluchowska, M. H. (1986). Hydrolysis of Barbituric Acid Derivatives. Part 6. Hydrolysis of Spirocyclopropane- and Spiro-2'-methylcyclopropane-1',5-barbituric Acids. Journal of the Chemical Society, Perkin Transactions 2, 1391-1396. [Link]

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

-

ICH Guidelines: Stress Degradation Study. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Garrett, E. R., & Bojarski, J. T. (1971). Kinetics of hydrolysis of barbituric acid derivatives. Journal of Pharmaceutical Sciences, 60(8), 1145–1154. [Link]

-

Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids. (1986). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Studies on photodegradation process of psychotropic drugs: a review. (n.d.). National Institutes of Health. [Link]

-

The Analysis of Barbiturate Drugs. (2025). Royal Society of Chemistry. [Link]

-

Jochym, K., Bartoń, H., & Bojarski, J. (1988). Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state. Pharmazie, 43(9), 621–624. [Link]

-

Photochemical degradation of barbituric acid derivatives. Part 2: Kinetics of pentobarbital photolysis. (2025). ResearchGate. [Link]

-

B Pharmacy 4th Semester Syllabus. (2026). Carewell Pharma. [Link]

-

Photochemical Degradation of Barbituric Acid Derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. This compound | C10H14N2O3 | CID 5364821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Kinetics and mechanism of decomposition of some derivatives of 5-allylbarbituric acid. Part V. The course of hydrolysis of 5 allyl-5-(2'-hydroxypropyl)barbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Kinetics of hydrolysis of barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of base catalysed hydrolysis of barbituric acid | Semantic Scholar [semanticscholar.org]

- 10. Hydrolysis of barbituric acid derivatives. Part 6. Hydrolysis of spirocyclopropane- and spiro-2′-methylcyclopropane-1′,5-barbituric acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. ijsra.net [ijsra.net]

- 18. researchgate.net [researchgate.net]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. jordilabs.com [jordilabs.com]

- 23. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 24. books.rsc.org [books.rsc.org]

- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 26. database.ich.org [database.ich.org]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Pharmacokinetic Profile of Short-Acting Barbiturates in Animal Models

Introduction

Barbiturates are a class of central nervous system (CNS) depressants derived from barbituric acid.[1] They are categorized based on their duration of action, with short-acting barbiturates, such as pentobarbital and secobarbital, having effects that last from 2 to 6 hours.[2] These agents have been historically used for their sedative, hypnotic, anesthetic, and anticonvulsant properties.[2][3] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these compounds in preclinical animal models is fundamental to drug development.[4][5] This data informs predictions of a drug's behavior in humans, aids in designing safe and effective clinical trials, and is a critical component of the Investigational New Drug (IND) application package.[5][6]

This guide offers a detailed exploration of the methodologies and expected pharmacokinetic characteristics of short-acting barbiturates in animal models, providing both theoretical grounding and practical, field-proven insights.

Part 1: Absorption

Absorption is the process by which a drug enters the systemic circulation.[7] For barbiturates, the rate and extent of absorption are highly dependent on the route of administration and the physicochemical properties of the compound, such as its lipid solubility.

Routes of Administration and Bioavailability

Short-acting barbiturates can be administered via various routes in animal studies, including oral (PO), intravenous (IV), and intraperitoneal (IP).[2][8] IV administration provides 100% bioavailability by definition and is often used as a reference to determine the absolute bioavailability of other routes. Oral bioavailability of barbiturates can be variable, influenced by factors such as food in the gastrointestinal tract, which can delay absorption.[2] The sodium salts of barbiturates are generally absorbed more rapidly.[2]

Experimental Protocol: Determining Oral Bioavailability in a Rodent Model

The following protocol outlines a standard approach to determine the oral bioavailability of a representative short-acting barbiturate in rats.[9]

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Dosing:

-

IV Group: Administer the compound at 10 mg/kg via the tail vein.

-

PO Group: Administer the compound at 30 mg/kg via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).[8]

-

Sample Processing: Centrifuge the blood samples to obtain plasma, which is then stored at -80°C until analysis.[9]

-

Bioanalysis: Quantify the drug concentration in plasma samples using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[9]

-

Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO groups. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization of Experimental Workflow

Caption: Drug Distribution from Blood to Tissues.

Table 2: Representative Distribution Parameters for Short-Acting Barbiturates

| Parameter | Value | Animal Model |

|---|---|---|

| Vd (L/kg) | ~1.0 | Dog (Pentobarbital) [10] |

| Plasma Protein Binding (%) | 45-60% | General (Secobarbital) [3]|

Part 3: Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. [11]This process typically converts lipid-soluble drugs into more water-soluble compounds that can be easily excreted.

Metabolic Pathways

The metabolism of short-acting barbiturates is extensive and primarily occurs in the liver. [11][12]The most important biotransformation is the oxidation of the side chains, which terminates the biological activity. [2]Key metabolic reactions for barbiturates like secobarbital and pentobarbital include:

-

Hydroxylation: Addition of a hydroxyl (-OH) group to the side chains. [13]* Oxidation: Formation of epoxides, diols, and ketols on the side chains. [13] These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in liver microsomes. [14] Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [15][16]

-

Test System: Liver microsomes from the relevant animal species (e.g., rat, dog, monkey) and human liver microsomes for species comparison. [14]2. Incubation:

-

Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with the liver microsomes at 37°C. [15] * Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system. [16]3. Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes). [15]4. Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). [16]5. Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [16] Visualization of Barbiturate Metabolism

Caption: Phase I Metabolism of Barbiturates.

Table 3: Common Metabolic Pathways for Short-Acting Barbiturates

| Compound | Primary Metabolic Reaction | Resulting Metabolites | Animal Model |

|---|---|---|---|

| Secobarbital | Oxidation of both side chains | Epoxides, diols, ketols, hydroxylated compounds | Rat, Guinea Pig [13] |

| Pentobarbital | Hepatic metabolism | Hydroxylated metabolites | Rat [11]|

Part 4: Excretion

Excretion is the final removal of the drug and its metabolites from the body.

Routes of Excretion

The hydrophilic metabolites of short-acting barbiturates are primarily excreted by the kidneys into the urine. [17]A smaller, variable amount may be eliminated through the bile into the feces. [18]The rate of excretion is characterized by two key parameters:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time. For pentobarbital in dogs, the elimination clearance is approximately 0.0013 L/min/kg. [10]* Elimination Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half. The elimination half-life of pentobarbital in dogs is around 8.2 hours. [10] Experimental Protocol: Mass Balance Study in Rodents

A mass balance study is conducted to determine the routes and extent of excretion of a drug.

-

Test Compound: Use a radiolabeled version of the drug (e.g., with ¹⁴C or ³H).

-

Animal Model: Place rats in metabolic cages that allow for the separate collection of urine, feces, and expired air. [9]3. Dosing: Administer a single dose of the radiolabeled compound.

-

Sample Collection: Collect urine, feces, and cage wash at regular intervals for up to 7 days or until radioactivity levels are negligible.

-

Analysis: Quantify the total radioactivity in each sample using liquid scintillation counting.

-

Data Interpretation: Calculate the percentage of the administered radioactive dose recovered in urine and feces to determine the primary routes of excretion.

Visualization of Excretion Pathways

Caption: Concept of Allometric Scaling.

Conclusion

The pharmacokinetic profile of short-acting barbiturates in animal models is characterized by rapid absorption, extensive distribution into tissues including the brain, significant hepatic metabolism primarily through oxidation, and renal excretion of metabolites. Understanding these ADME properties is essential for the successful development of new therapeutics. The experimental protocols and data frameworks presented in this guide provide a comprehensive foundation for researchers to design, execute, and interpret preclinical pharmacokinetic studies, ultimately bridging the gap between animal models and human clinical applications.

[19]---

References

-

The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. PubMed. [Link]

-

Using Allometric Scaling to Predict Human PK from Animals. Patsnap Synapse. [Link]

-

How is allometric scaling used to predict human PK?. Patsnap Synapse. [Link]

-

All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology. PMC - PubMed Central. [Link]

-

The application of allometric scaling principles to predict pharmacokinetic parameters across species. ResearchGate. [Link]

-

Comparative metabolism of four allylic barbiturates and hexobarbital by the rat and guinea pig. PubMed. [Link]

-

How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

-

Plasma Protein Binding Assay. BioIVT. [Link]

-

Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

-

PPB Training Video. YouTube. [Link]

-

Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents. PMC - PubMed Central. [Link]

-

Pentobarbital pharmacokinetics in the normal and in the hepatectomized rat. PubMed. [Link]

-

A typical workflow in a preclinical pharmacokinetic experiment. Admescope. [Link]

-

Pharmacokinetics of secobarbital in rabbit. PubMed. [Link]

-

Pharmacokinetics of pentobarbital in the dog. PubMed - NIH. [Link]

-

Writing Protocols for Preclinical Drug Disposition (ADME) Studies*. Basicmedical Key. [Link]

-

What ADME tests should be conducted for preclinical studies?. National Center for Biotechnology Information. [Link]

-

Barbiturates. StatPearls - NCBI Bookshelf - NIH. [Link]

-

How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. LinkedIn. [Link]

-

Barbiturate Anesthetics in animals. Vetscraft. [Link]

-

What is the mechanism of Secobarbital Sodium?. Patsnap Synapse. [Link]

-

Preclinical research strategies for drug development. AMSbiopharma. [Link]

-

A literature review on current practices, knowledge, and viewpoints on pentobarbital euthanasia performed by veterinarians and animal remains disposal in the United States in. AVMA Journals. [Link]

-

Pharmacokinetics of Pentobarbital Under Hyperbaric and Hyperbaric Hyperoxic Conditions in the Dog. PubMed. [Link]

-

Pharmacokinetics of some homologous series of barbiturates in the intact rat and in the isolated perfused rat liver. PubMed. [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. [Link]

-

Secobarbital. Wikipedia. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. [Link]

-

Sodium thiopental. Wikipedia. [Link]

-

Potencies of barbiturates in mice selectively bred for resistance or susceptibility to nitrous oxide anesthesia. PubMed. [Link]

-

Pharmacokinetics of barbiturate. ResearchGate. [Link]

-

ADME In Vivo & PK Studies. BioIVT. [Link]

-

Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. PubMed. [Link]

-

Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. National Center for Biotechnology Information. [Link]

-

Metabolism: A Critical Factor in Species Selection for Nonclinical Toxicology Studies. BioIVT. [Link]

-

Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

-

Animal Models. Southern Research. [Link]

-

Computational Comparative Pharmacology Designing better drugs for animals and humans. Simulations Plus. [Link]

-

Animal model pharmacokinetics and pharmacodynamics: a critical review. PubMed. [Link]

Sources

- 1. vetscraft.com [vetscraft.com]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Secobarbital - Wikipedia [en.wikipedia.org]

- 4. prisysbiotech.com [prisysbiotech.com]

- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. biotechfarm.co.il [biotechfarm.co.il]

- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 9. admescope.com [admescope.com]

- 10. Pharmacokinetics of pentobarbital in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentobarbital pharmacokinetics in the normal and in the hepatectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of some homologous series of barbiturates in the intact rat and in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative metabolism of four allylic barbiturates and hexobarbital by the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. What is the mechanism of Secobarbital Sodium? [synapse.patsnap.com]

- 18. Pharmacokinetics of secobarbital in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How is allometric scaling used to predict human PK? [synapse.patsnap.com]

A Guide to Identifying Novel Therapeutic Applications for Investigational Compounds: A Hypothetical Case Study on "Crotarbital"

Disclaimer: As of the latest literature review, "Crotarbital" is not a recognized or registered pharmaceutical compound. This guide will, therefore, utilize a hypothetical framework for a compound with a defined mechanism of action to illustrate the in-depth process of identifying novel therapeutic applications. This approach serves as a practical template for researchers and drug development professionals engaged in similar real-world endeavors.

For the purpose of this guide, we will define our hypothetical compound, this compound, as a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3) , a key mediator of necroptosis, a form of programmed necrotic cell death.

Introduction: The Rationale for Repurposing and Novel Indication Discovery

The journey of a drug from discovery to market is fraught with challenges, high costs, and a significant attrition rate. Consequently, identifying new therapeutic applications for existing or investigational compounds, often termed drug repositioning or repurposing, presents a highly efficient and cost-effective strategy in pharmaceutical development. This guide provides a comprehensive, technically-grounded framework for exploring novel therapeutic avenues for our hypothetical RIPK3 inhibitor, this compound, moving from initial target validation to preclinical proof-of-concept.

Part 1: Foundational Understanding - Target Engagement and Mechanistic Deep Dive

Before seeking new applications, it is paramount to possess an exhaustive understanding of the compound's mechanism of action and its direct consequences in a cellular context.

Confirming On-Target Engagement in Cellular Systems

The initial step is to unequivocally demonstrate that this compound engages and inhibits RIPK3 within a cellular environment.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Step-by-Step Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HT-29 human colorectal adenocarcinoma cells, known to express RIPK3) to 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

-

Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.

-

Cell Lysis: Lyse the cells through freeze-thaw cycles.

-

Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Western Blot Analysis: Quantify the amount of soluble RIPK3 in each sample using Western blotting with a validated anti-RIPK3 antibody.

-

Data Analysis: Plot the amount of soluble RIPK3 as a function of temperature for each this compound concentration. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.

Mapping the Downstream Signaling Consequences

With target engagement confirmed, the next logical step is to map the immediate downstream effects of RIPK3 inhibition. RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane to execute necroptosis.

Experimental Workflow: Phospho-MLKL Inhibition Assay

This experiment aims to show that this compound functionally inhibits the RIPK3 kinase activity.

-

Induce Necroptosis: Treat cells (e.g., L929 mouse fibrosarcoma cells) with a known necroptosis-inducing stimulus, such as a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

-

Co-treatment with this compound: Concurrently treat the cells with a dose range of this compound.

-

Protein Extraction and Analysis: After a set incubation period (e.g., 4-6 hours), lyse the cells and perform a Western blot analysis using antibodies specific for phosphorylated MLKL (p-MLKL) and total MLKL.

-

Expected Outcome: A dose-dependent decrease in the p-MLKL/total MLKL ratio in the presence of this compound would provide strong evidence of functional target inhibition.

Visualizing the Core Mechanism

Caption: A tiered workflow for novel indication screening.

Potential Disease Areas for Screening

Given RIPK3's role in inflammation and cell death, the screening panel should prioritize diseases where these processes are pathogenic.

-

Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's disease models.

-

Inflammatory Disorders: Models for inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis.

-

Ischemia-Reperfusion Injury: Cellular models of heart attack, stroke, and kidney injury.

-

Oncology: Certain cancer types may be sensitive to necroptosis modulation.

Hypothetical Data Summary

After conducting the Tier 2 screen, the data could be summarized as follows:

| Cell Line Model | Disease Area | This compound IC50 (µM) | Standard-of-Care IC50 (µM) |

| HCT116 (Colon Cancer) | Oncology | > 50 | 5-FU: 8.5 |

| BV-2 (Microglia) | Neuroinflammation | 0.75 | Dexamethasone: 1.2 |

| Caco-2 (IBD Model) | Inflammatory Bowel Disease | 1.2 | Infliximab: 0.9 |

| HK-2 (Kidney Proximal Tubule) | Ischemia-Reperfusion | 0.5 | N/A |

| SH-SY5Y (Neuroblastoma) | Parkinson's Disease | 2.5 | L-DOPA: N/A |

Interpretation: The hypothetical data suggests promising activity in models of neuroinflammation, IBD, and kidney injury, warranting progression to Tier 3 and 4 validation.

Part 3: Preclinical Validation in Animal Models

Promising hits from in vitro screens must be validated in vivo. This stage assesses efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Selecting the Right Animal Model

For our top hit, ischemia-reperfusion injury in the kidney, a standard and robust animal model is the mouse model of renal ischemia-reperfusion injury (IRI).

Protocol 2: Mouse Renal Ischemia-Reperfusion Injury (IRI) Model

-

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

-

Pre-treatment: Administer this compound or vehicle control (e.g., via intraperitoneal injection) 30 minutes prior to surgery.

-

Surgical Procedure: Anesthetize the mice and perform a laparotomy to expose the kidneys. Clamp the renal pedicles for 30 minutes to induce ischemia.

-

Reperfusion: Remove the clamps to allow reperfusion. Suture the incision.

-

Post-operative Care: Provide analgesia and monitor the animals.

-

Endpoint Analysis (24-48h post-reperfusion):

-

Blood Collection: Measure serum creatinine and blood urea nitrogen (BUN) as markers of kidney injury.

-

Tissue Harvesting: Harvest kidneys for histological analysis (H&E staining) and Western blotting to measure p-MLKL levels (the PD biomarker).

-

Establishing a PK/PD Relationship

It is crucial to demonstrate that the observed efficacy is linked to target engagement in the tissue of interest.

-

Pharmacokinetics (PK): Measure this compound concentrations in plasma and kidney tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamics (PD): Correlate the tissue concentration of this compound with the degree of p-MLKL inhibition in the kidney. A strong PK/PD relationship provides confidence that the drug is working through its intended mechanism.

Conclusion

This guide has outlined a systematic and technically rigorous pathway for identifying and validating novel therapeutic applications for an investigational compound, using the hypothetical RIPK3 inhibitor, this compound, as a case study. The process moves logically from confirming on-target engagement in vitro to demonstrating preclinical efficacy in a disease-relevant animal model. By adhering to principles of robust experimental design, mechanistic validation, and establishing a clear PK/PD relationship, researchers can significantly increase the probability of successfully repositioning a compound and bringing new therapeutic options to patients.

References

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

-

Title: The Role of the RIPK1-RIPK3-MLKL-Driven Necroptotic Pathway in Neurodegenerative Diseases. Source: International Journal of Molecular Sciences URL: [Link]

-

Title: RIPK3-mediated necroptosis in sterile inflammatory diseases. Source: Cell Death & Differentiation URL: [Link]

Topic: Crotarbital Structural Analogs and Their Potential Activity

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: Re-evaluating a Classic Scaffold for Modern Neuromodulation